フルエンスルホン

概要

説明

MCW-2、別名フルエンスルホンは、フルオロアルケニルチオエーテル系に属する新規の線虫駆除剤です。主に植物寄生性線虫の化学的防除に使用されます。 この化合物は、環境への影響が大幅に低減され、非標的昆虫や哺乳類への毒性が低いことから注目を集めています .

2. 製法

合成経路と反応条件: フルエンスルホンの合成は、5-クロロ-2-チアゾリルスルホンと3,4,4-トリフルオロブト-3-エン-1-スルホニルクロリドの反応によって行われます。この反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 反応条件には、反応の発熱性を制御するために温度を約0-5°Cに維持することが含まれます .

工業生産方法: フルエンスルホンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の品質を確保するために、高純度の試薬と溶媒の使用が含まれます。 反応混合物は、再結晶化とクロマトグラフィーを含む厳密な精製工程にかけられ、高純度のフルエンスルホンが得られます .

科学的研究の応用

Fluensulfone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of fluoroalkenyl thioethers.

Biology: Investigated for its effects on nematode development and viability.

Medicine: Potential applications in developing antiparasitic drugs.

Industry: Used in agriculture to control plant parasitic nematodes, improving crop yield and quality

作用機序

フルエンスルホンは、線虫の発生と生存力を阻害することで線虫駆除効果を発揮します。線虫の代謝プロセスを妨害し、卵の生存力を低下させ、発生を遅らせます。 この化合物は、線虫の成長と生殖に関与する特定の酵素や経路を標的にします .

類似の化合物:

フルオピラム: 作用機序が異なる別の線虫駆除剤。

アバメクチン: より幅広い活性を持つ広く使用されている抗寄生虫剤。

オキサミル: 体系的な性質を持つカルバメート系線虫駆除剤.

フルエンスルホンの独自性: フルエンスルホンは、非標的生物に対する毒性が低く、環境への影響が低いことで際立っています。 他の線虫駆除剤とは異なり、環境に持続的に残留せず、農業利用においてより安全な選択肢となっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluensulfone involves the reaction of 5-chloro-2-thiazolyl sulfone with 3,4,4-trifluorobut-3-ene-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of Fluensulfone follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain Fluensulfone with high purity .

化学反応の分析

反応の種類: フルエンスルホンは、以下を含むさまざまな化学反応を起こします。

酸化: フルエンスルホンは酸化されてスルホキシドとスルホンを形成することができます。

還元: フルエンスルホンの還元は、チオエーテルの形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: チオエーテル。

4. 科学研究への応用

フルエンスルホンは、科学研究において幅広い用途があります。

化学: フルオロアルケニルチオエーテルの反応性を調べるためのモデル化合物として使用されます。

生物学: 線虫の発生と生存力への影響について調査されています。

医学: 抗寄生虫薬の開発における可能性のある応用。

類似化合物との比較

Fluopyram: Another nematicide with a different mode of action.

Abamectin: A widely used antiparasitic agent with a broader spectrum of activity.

Uniqueness of Fluensulfone: Fluensulfone stands out due to its low toxicity to non-target organisms and reduced environmental impact. Unlike some other nematicides, it does not persist in the environment, making it a safer option for agricultural use .

特性

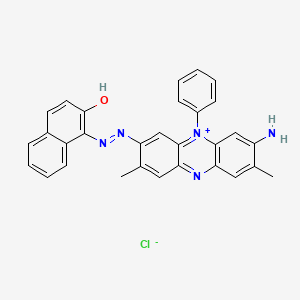

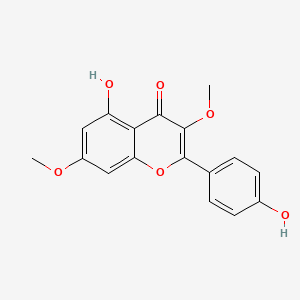

IUPAC Name |

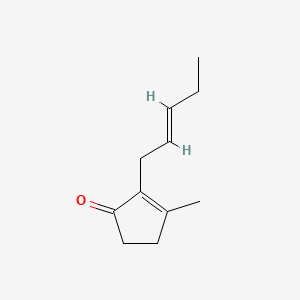

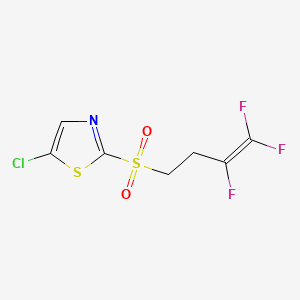

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNMWAPKHUGZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058054 | |

| Record name | Fluensulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318290-98-1 | |

| Record name | Fluensulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318290-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluensulfone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318290981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluensulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUENSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7V6200877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of fluensulfone?

A1: While the precise mode of action of fluensulfone remains elusive, research suggests a novel mechanism distinct from established nematicides like organophosphates and macrocyclic lactones []. Studies indicate that fluensulfone disrupts various physiological processes in nematodes, including locomotion, feeding behavior, metabolism, and development [, , ].

Q2: How does fluensulfone affect nematode behavior?

A2: Research suggests that fluensulfone interacts with serotonin (5-HT) signaling pathways in nematodes []. It stimulates stylet activity, crucial for feeding and host invasion, and blocks 5-HT-stimulated stylet activity in PPNs []. This suggests a potential target site within the nematode's neuromuscular system [].

Q3: Does fluensulfone impact nematode metabolism?

A3: Yes, studies indicate that fluensulfone exposure leads to metabolic impairment in nematodes []. Fluensulfone-treated nematodes exhibit reduced metabolic activity, as measured by MTT staining, and decreased lipid consumption, indicated by Nile Red staining []. Further research is needed to elucidate the specific metabolic pathways affected [].

Q4: What is the molecular formula and weight of fluensulfone?

A4: The molecular formula of fluensulfone is C12H10F3NO4S, and its molecular weight is 321.28 g/mol.

Q5: How does the formulation of fluensulfone affect its efficacy?

A5: Fluensulfone is available in both granular (G) and emulsifiable concentrate (EC) formulations [, ]. Research suggests that the formulation influences sorption characteristics, with the granular formulation showing lower sorption compared to the technical-grade fluensulfone []. This difference might be attributed to the limited availability of fluensulfone for uptake in the granular formulation [, ].

Q6: Does soil type influence the efficacy of fluensulfone?

A6: Yes, soil characteristics play a significant role in fluensulfone's efficacy. Studies indicate that soil organic matter and clay content affect the sorption and mobility of fluensulfone [, , ]. Higher organic matter content generally leads to greater sorption, potentially influencing its availability to nematodes [, , ].

Q7: How does soil temperature impact the nematicidal activity of fluensulfone?

A7: Research suggests that fluensulfone's efficacy is influenced by soil temperature []. Its nematicidal activity is generally higher at warmer soil temperatures, while its efficacy may be reduced in cold soil conditions [].

Q8: How do structural modifications of fluensulfone affect its activity?

A8: While specific SAR studies on fluensulfone are limited in the provided research, investigations into bioisosteric replacements and scaffold hopping have shown promise in identifying new fluensulfone analogs with nematicidal activity []. These modifications aim to optimize the compound's steric, hydrophobic, electronic, and hydrogen-bonding properties, potentially influencing its potency and selectivity [].

Q9: How stable is fluensulfone under various environmental conditions?

A9: Fluensulfone exhibits a relatively short half-life in soil, typically no longer than 24 days at an incorporation depth of 15-20 cm []. The dissipation rate appears independent of prevailing environmental conditions, suggesting minimal long-term environmental persistence [].

Q10: How does fluensulfone behave in vivo in terms of absorption, distribution, metabolism, and excretion (ADME)?

A10: Detailed information on the ADME profile of fluensulfone in various organisms is limited in the provided research. Further investigation is needed to understand its uptake, distribution within plants and target organisms, metabolic pathways, and elimination routes.

Q11: What evidence supports the efficacy of fluensulfone against PPNs?

A11: Numerous field and greenhouse studies demonstrate the efficacy of fluensulfone against various PPN species, including Meloidogyne spp., Globodera pallida, and Pratylenchus spp. [, , , , , , , , , , , , ]. It effectively reduces root galling, nematode population densities, and improves crop yield in various crops like tomato, cucumber, potato, and sweet potato [, , , , , , , , , , , , ].

Q12: Are there concerns regarding the development of resistance to fluensulfone?

A12: While the research provided doesn't report specific instances of fluensulfone resistance, understanding the potential for resistance development is crucial for any nematicide. Monitoring nematode populations for sensitivity shifts and implementing integrated pest management strategies will be essential in delaying resistance emergence [].

Q13: Are there alternative approaches for managing PPNs?

A13: Yes, integrated pest management strategies incorporating cultural practices, resistant cultivars, and biological control agents can complement or provide alternatives to chemical nematicides [, ]. The choice of approach depends on various factors, including the specific PPN species, crop, environmental conditions, and economic considerations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。